6-(Methylthiomethyl)-8-bromoquinoline
Description
6-(Methylthiomethyl)-8-bromoquinoline is a brominated quinoline derivative featuring a methylthiomethyl (-CH₂-S-CH₃) substituent at position 6 and a bromine atom at position 6. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing bromine group and the sulfur-containing substituent, which may enhance reactivity or biological activity.
Properties
Molecular Formula |
C11H10BrNS |
|---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
8-bromo-6-(methylsulfanylmethyl)quinoline |
InChI |
InChI=1S/C11H10BrNS/c1-14-7-8-5-9-3-2-4-13-11(9)10(12)6-8/h2-6H,7H2,1H3 |
InChI Key |
RSZOAZBFEIYMHY-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=C2C(=C1)C=CC=N2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Quinoline Derivatives
8-Bromoquinoline (CAS 16567-18-3) serves as the parent compound for many derivatives. Key properties include:
Comparison :
- Reactivity: The bromine atom at position 8 in 6-(Methylthiomethyl)-8-bromoquinoline likely retains utility in cross-coupling reactions, similar to 8-bromoquinoline.
Positional Isomers and Functional Group Variants
6-Bromo-8-ethyl-5-nitroquinoline (CAS 91062-74-7):
Comparison :
- Electronic Effects: The methylthiomethyl group in this compound is less electron-withdrawing than the nitro group in this analog, which may reduce electrophilicity but improve solubility due to sulfur's polarizability.
8-(Bromomethyl)-6-fluoroquinoline (CAS 926262-79-5):
Comparison :
- Functional Group Mobility : The methylthiomethyl group is less reactive than bromomethyl, reducing unintended side reactions but limiting its utility in certain synthetic pathways.
Sulfur-Containing Analogs
2,6-Bis(methylthiomethyl) Pyridine (from Ophiocordyceps sinensis OS8 polysaccharide):
Comparison :
Comparison :
- Synthetic Feasibility : The methylthiomethyl group may require protective strategies during coupling reactions to avoid sulfur oxidation or undesired side reactions.
Physical Properties
| Property | This compound | 8-Bromoquinoline | 6-Bromo-8-ethyl-5-nitroquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~254.1 (estimated) | 208.06 | 281.11 |
| Solubility | Likely low in water, moderate in DMSO | Low in water | Low in water |
| Stability | Sensitive to light/heat (S-containing) | Stable | Nitro group may decompose under heat |
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